molecular formula C23H17N3O4 B5333964 3-(3-METHOXYPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(3-METHOXYPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5333964
M. Wt: 399.4 g/mol
InChI Key: KWSHBSPBYZXYJI-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-METHOXYPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the final quinazolinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-30-19-6-4-5-18(15-19)25-22(24-21-8-3-2-7-20(21)23(25)27)14-11-16-9-12-17(13-10-16)26(28)29/h2-15H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSHBSPBYZXYJI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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